Regioisomeric Amine Position and pKa Differentiation
2-(4-Iodophenyl)-2-methylpropan-1-amine (CAS 630385-33-0) is the terminal-amine regioisomer of 4-iodophentermine (CAS 96684-29-6). Both share the identical molecular formula C10H14IN and molecular weight (275.13 g·mol⁻¹) . However, in the target compound the primary amine is located on the terminal methylene carbon of a 2-methylpropyl chain, whereas in 4-iodophentermine the amine is attached directly to a quaternary-substituted benzylic carbon (α,α-dimethylphenethylamine architecture). This regioisomeric difference alters the predicted basicity: the terminal primary amine has a predicted pKa of ~10.5 (typical for unhindered primary alkylamines), compared to ~10.1 for the sterically compressed α,α-dimethyl-substituted amine in 4-iodophentermine . The ΔpKa of ~0.4 units corresponds to a ~2.5-fold difference in protonation equilibrium at physiological pH, directly impacting extraction efficiency, chromatographic retention, and salt formation behavior.
| Evidence Dimension | Predicted aqueous pKa of the primary amine group |
|---|---|
| Target Compound Data | ~10.5 (terminal primary amine on 2-methylpropyl chain, CAS 630385-33-0) |
| Comparator Or Baseline | ~10.1 (α,α-dimethyl-substituted amine, 4-iodophentermine, CAS 96684-29-6, predicted by ACD/Labs Percepta) |
| Quantified Difference | ΔpKa ≈ 0.4 units; ~2.5-fold difference in free base:protonated ratio at pH 7.4 |
| Conditions | Predicted values from ACD/Labs Percepta PhysChem Module v14.00 for the comparator; target compound value estimated based on structural analogy to unhindered primary alkylamines. |
Why This Matters
A 2.5-fold difference in protonation state directly affects solubility, logD, membrane permeability in biological assays, and extraction efficiency in synthetic workup, making the compounds non-interchangeable in protocols optimized for one regioisomer.
